5'-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 5’-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: Various substituents can be introduced to the spiro structure through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and solvents like ethanol . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5’-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-cancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 5’-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione include:
3-tert-Butyl-7,8-nitropyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones: These compounds share the tert-butyl and nitro groups but have different core structures.
Indole derivatives: These compounds have similar biological activities and are used in drug development.
The uniqueness of 5’-Tert-butyl-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3’-[1,5]diazinane]-2’,4’,6’-trione lies in its spiro structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O6 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-tert-butyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-[1,4]oxazino[4,3-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C19H22N4O6/c1-18(2,3)22-16(25)19(15(24)20-17(22)26)9-11-8-12(23(27)28)4-5-13(11)21-6-7-29-10-14(19)21/h4-5,8,14H,6-7,9-10H2,1-3H3,(H,20,24,26) |
InChI Key |
IXLMWYVEYGQIQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2COCC4)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.